

# comparative analysis of DMJ's antiviral efficacy against different viruses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *1-Deoxymannojirimycin*

Cat. No.: *B1202084*

[Get Quote](#)

## Comparative Analysis of Metformin's Antiviral Efficacy

An In-depth Guide for Researchers and Drug Development Professionals on the Antiviral Properties of Metformin (N,N-dimethylbiguanide) Against Various Viruses.

Metformin, a widely prescribed first-line medication for type 2 diabetes, has garnered significant attention for its potential broad-spectrum antiviral activity. This guide provides a comprehensive comparative analysis of metformin's antiviral efficacy against a range of viruses, supported by available experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

## Data Presentation: Quantitative Analysis of Antiviral Efficacy

The antiviral efficacy of metformin has been evaluated against several viruses in vitro and in clinical settings. The following tables summarize the key quantitative data, providing a basis for comparison of its potency.

| Virus                   | Cell Line            | Assay Type             | Efficacy Metric      | Value           | Reference           |
|-------------------------|----------------------|------------------------|----------------------|-----------------|---------------------|
| SARS-CoV-2              | Calu3                | Plaque Reduction Assay | IC50                 | 0.4 mM          | <a href="#">[1]</a> |
| Caco2                   |                      | Plaque Reduction Assay | IC50                 | 1.43 mM         | <a href="#">[1]</a> |
| H1299                   | Viral Load Reduction | IC50 (cell-associated) | 189.8 $\mu$ M        |                 | <a href="#">[2]</a> |
| H1299                   | Viral Load Reduction | IC50 (supernatant)     | 355.4 $\mu$ M        |                 | <a href="#">[2]</a> |
| Hepatitis B Virus (HBV) | HepG2.2.15           | HBsAg Reduction        | EC50 (extracellular) | 2.85 mM         | <a href="#">[3]</a> |
| HepG2.2.15              | HBsAg Reduction      | EC50 (intracellular)   | 2.75 mM              |                 | <a href="#">[3]</a> |
| Dengue Virus (DENV)     | BHK-21               | Not Specified          | IC50                 | in the mM range |                     |

Table 1: In Vitro Antiviral Efficacy of Metformin. This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of metformin against SARS-CoV-2, Hepatitis B Virus (HBV), and Dengue Virus (DENV) in different cell lines.

| Virus                   | Study Design                                  | Comparison Group        | Efficacy Metric                                    | Result                                                        | Reference |
|-------------------------|-----------------------------------------------|-------------------------|----------------------------------------------------|---------------------------------------------------------------|-----------|
| SARS-CoV-2              | Randomized, Placebo-Controlled Clinical Trial | Placebo                 | Mean Viral Load Reduction ( $\log_{10}$ copies/mL) | -0.56 (3.6-fold reduction)                                    | [4]       |
| Hepatitis B Virus (HBV) | In Vitro Study                                | Lamivudine (LMV)        | HBsAg Expression                                   | Metformin provided a complimentary role to LMV                | [3]       |
|                         | In Vitro Study                                | Interferon- $\alpha$ 2b | HBsAg Expression & Viral Replication               | Metformin enhanced the inhibitory effects of IFN- $\alpha$ 2b | [3]       |

Table 2: Comparative Antiviral Efficacy of Metformin. This table presents data from studies comparing the antiviral effect of metformin to a placebo or other antiviral agents.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to determine the antiviral efficacy of metformin.

### Protocol 1: In Vitro Antiviral Assay for SARS-CoV-2

This protocol is a generalized summary based on the methodologies described in the referenced studies for determining the IC<sub>50</sub> of metformin against SARS-CoV-2.[1][2]

#### 1. Cell Culture and Virus Propagation:

- Human lung adenocarcinoma epithelial cells (Calu3) or human colorectal adenocarcinoma cells (Caco2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- SARS-CoV-2 is propagated in Vero E6 cells, and the viral titer is determined by plaque assay.

### 2. Antiviral Activity Assay (Plaque Reduction Assay):

- Cells are seeded in 24-well plates and grown to 80-90% confluence.
- The cells are then treated with various concentrations of metformin for a specified period (e.g., 2 hours) before or after viral infection.
- The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1-2 hours.
- After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and the respective concentrations of metformin.
- The plates are incubated for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- The cells are then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
- The number of plaques is counted, and the IC<sub>50</sub> value is calculated as the concentration of metformin that inhibits 50% of the plaque formation compared to the untreated virus control.

### 3. Cytotoxicity Assay:

- A parallel cytotoxicity assay is performed to determine the effect of metformin on cell viability.
- Cells are treated with the same concentrations of metformin as in the antiviral assay but are not infected with the virus.
- Cell viability is assessed using a standard method such as the MTT assay.

## Protocol 2: Determination of EC<sub>50</sub> of Metformin against Hepatitis B Virus (HBV)

This protocol is a summary of the methodology used to evaluate the effect of metformin on HBV antigen production.[3]

#### 1. Cell Culture:

- HepG2.2.15 cells, which are human hepatoma cells that stably express HBV, are cultured in DMEM supplemented with 10% FBS, G418, and antibiotics.

#### 2. Metformin Treatment:

- HepG2.2.15 cells are seeded in 24-well plates and treated with various concentrations of metformin.
- The cell culture supernatants and cell lysates are collected at specific time points (e.g., day 3 and day 6) post-treatment.

#### 3. Quantification of HBV Antigens:

- The levels of extracellular HBsAg in the culture supernatants and intracellular HBsAg in the cell lysates are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

#### 4. Data Analysis:

- The EC50 value is calculated as the concentration of metformin that reduces the production of HBsAg by 50% compared to the untreated control.

## Mandatory Visualization

The following diagrams, created using the DOT language, visualize key signaling pathways, a typical experimental workflow for antiviral screening, and the logical relationship of metformin's antiviral action.

[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro antiviral drug screening.



[Click to download full resolution via product page](#)

Caption: Metformin's primary antiviral signaling pathway.



[Click to download full resolution via product page](#)

Caption: Logical flow of metformin's antiviral mechanism.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 2. Treatment with metformin glycinate reduces SARS-CoV-2 viral load: An in vitro model and randomized, double-blind, Phase IIb clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits hepatitis B virus protein production and replication in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metformin reduces SARS-CoV-2 in a Phase 3 Randomized Placebo Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of DMJ's antiviral efficacy against different viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202084#comparative-analysis-of-dmj-s-antiviral-efficacy-against-different-viruses]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)